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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties
governing the solvation of sodium ions (Na*). Understanding these properties—enthalpy,
entropy, and Gibbs free energy—is fundamental in numerous scientific disciplines, including
drug development, battery technology, and environmental science. This document summarizes
key quantitative data, details common experimental and computational methodologies, and
visualizes the underlying thermodynamic relationships.

Core Thermodynamic Properties of Sodium lon
Solvation

The solvation of a sodium ion is a complex process involving the interaction of the ion with
solvent molecules. This process can be dissected into fundamental thermodynamic quantities
that dictate its spontaneity and energetics. The primary thermodynamic properties of interest
are the Gibbs free energy of solvation (AG°solv), the enthalpy of solvation (AH°solv), and the
entropy of solvation (AS°solv). These properties are interrelated by the following equation:

AG°solv = AH°solv - TAS®solv

where T is the absolute temperature.
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The solvation process can be conceptually broken down into the energy required to overcome
the lattice energy of the solid salt and the energy released during the hydration of the individual
ions.[1] The enthalpy of solution is the net result of these two processes.[2] For sodium chloride
(NaCl), the dissolution in water is slightly endothermic, with an enthalpy of solution of +3.9
kJ/mol, indicating that the energy required to break the crystal lattice is slightly greater than the
energy released during hydration.[3] Despite this, the process is spontaneous due to a
significant positive entropy change upon dissolution, which makes the Gibbs free energy of
solution negative.[4]

Quantitative Data Summary

The following tables summarize key thermodynamic data for the solvation of sodium ions in
agueous and non-aqueous solvents, as well as coordination numbers in the solvated state.

Table 1: Thermodynamic Properties of Aqueous Sodium lon Hydration

Thermodynamic

Value Units Reference(s)

Property
Gibbs Free Energy of

) -391 kJ/mol [5]
Hydration (AG°hyd)
Enthalpy of Hydration

by Y 406 kJ/mol [6]
(AH°hyd)
Entropy of Hydration

by Y J/mol-K [7]

(AS°hyd)

Table 2: Solvation Free Energies of Sodium lon in Various Solvents
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Gibbs Free Energy

Solvent of Solvation Units Reference(s)
(AG°solv)
Water -90.7 t0 -93.3 kcal/mol [8]
Ethylene Carbonate
-113.8 kcal/mol [9]
(EC)
Propylene Carbonate
-111.9 kcal/mol [9]
(PC)
Dimethyl Carbonate
-108.5 kcal/mol [9]
(DMC)
Chloroform -86.5 kcal/mol [10]
Methanol -99.7 kcal/mol [11]
Acetonitrile -102.1 kcal/mol [11]
Dimethyl Sulfoxide
-104.3 kcal/mol [11]
(DMSO)
Table 3: Coordination Number of Solvated Sodium lon
Coordination
Solvent Method Reference(s)
Number
Water 5.7-5.8 Ab initio MD [12]
Water ~4 Monte Carlo [13]
Distorted Trigonal
Ethylene Carbonate ) )
Bipyramid/Square FPMD [14]
(EC) :
Pyramidal
Tetrahydrofuran (THF) ~4 MD Simulation [15][16]
Glyme (G2) 4.78 (with TFA™) MD Simulation [17]
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Experimental and Computational Protocols

The determination of the thermodynamic properties of ion solvation relies on a combination of
experimental techniques and computational modeling.

Experimental Protocols

2.1.1. Solution Calorimetry for Enthalpy of Solvation

Solution calorimetry is a primary experimental technique used to determine the enthalpy
change associated with the dissolution of a substance in a solvent, known as the enthalpy of
solution (AHsoln).[18]

e Principle: The heat absorbed or released during the dissolution process causes a change in
the temperature of the solvent, which is measured by a sensitive thermometer.

o Apparatus: A solution calorimeter, often a well-insulated container like a dewar flask or
nested polystyrene cups, a precise thermometer or temperature probe, a stirrer, and a
means to introduce the solute.[18][19]

e Procedure:

o

An accurately weighed amount of the solvent (e.g., deionized water) is placed in the
calorimeter, and its initial temperature is monitored until it stabilizes.[20]

o An accurately weighed amount of the ionic salt (e.g., NaCl) is introduced into the solvent.
[20]

o The mixture is stirred continuously to ensure complete dissolution and uniform
temperature distribution.[20]

o The temperature of the solution is recorded over time until a maximum or minimum
temperature is reached and it begins to return to the ambient temperature.[21]

o The temperature change (AT) is determined by extrapolating the temperature-time data
back to the time of mixing.[21]

e Data Analysis:
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o The heat change (q) for the solution is calculated using the formula: g = m x ¢ x AT where
m is the total mass of the solution, and c is the specific heat capacity of the solution (often
approximated as that of the pure solvent).[21]

o The enthalpy of solution (AHsolIn) is then calculated by dividing the heat change by the
number of moles of the dissolved solute.[20]

2.1.2. Spectroscopic Methods for Solvation Structure

Spectroscopic techniques provide insights into the local environment of the sodium ion,
including its coordination number and interactions with solvent molecules.

» Nuclear Magnetic Resonance (NMR) Spectroscopy:

o Principle:23Na NMR is particularly useful for probing the local electronic environment of
the sodium ion. The chemical shift of the 23Na nucleus is sensitive to the nature and
number of surrounding solvent molecules.[22]

o Procedure:

» A series of solutions with varying solvent compositions or salt concentrations are
prepared.

» The 23Na NMR spectra are recorded for each solution.
» Changes in the chemical shift are analyzed to infer changes in the solvation shell.

o Data Analysis: By monitoring the chemical shift as a function of the molar ratio of a
coordinating solvent in a non-coordinating solvent, the solvation number can be
determined.[22]

o UV/Vis Spectroscopy:

o Principle: While Na* itself does not absorb in the UV/Vis range, changes in the absorption
spectrum of a chromophoric solvent or a probe molecule upon the addition of the salt can
provide information about ion-solvent interactions.

o Procedure:
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» A blank spectrum of the pure solvent is recorded.[23]
» A solution of the sodium salt in the solvent is prepared.

» The UV/Vis spectrum of the solution is recorded.

o Data Analysis: Spectral shifts or changes in absorbance can indicate the formation of ion-
solvent complexes. Quantitative analysis can be performed using a calibration curve.[24]

Computational Protocols

Computational chemistry provides powerful tools to calculate thermodynamic properties and to
visualize solvation at the molecular level.

2.2.1. Molecular Dynamics (MD) Simulations

MD simulations model the time evolution of a system of atoms and molecules, providing
insights into both structural and dynamic properties of ion solvation.[25]

e Principle: The classical equations of motion are solved for a system consisting of the ion,
solvent molecules, and counter-ions in a simulation box with periodic boundary conditions.

e Procedure:

[¢]

System Setup: A simulation box is created containing a sodium ion and a sufficient
number of solvent molecules to represent the bulk liquid.

o Force Field Selection: An appropriate force field (e.g., AMBER, CHARMM, GROMOYS) is
chosen to describe the interactions between all atoms.

o Equilibration: The system is brought to the desired temperature and pressure through a
series of energy minimization and equilibration steps.

o Production Run: A long simulation is run to generate a trajectory of atomic positions and
velocities over time.

o Data Analysis:
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o Radial Distribution Functions (RDFs): The RDF, g(r), between the sodium ion and solvent
atoms (e.g., oxygen in water) is calculated to determine the structure of the solvation
shells. The coordination number is obtained by integrating the RDF up to its first minimum.
[13]

o Thermodynamic Integration: The Gibbs free energy of solvation can be calculated using
thermodynamic integration by gradually "turning on" the interactions between the ion and
the solvent.[26]

2.2.2. Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical method used to calculate the electronic structure of molecules
and can provide highly accurate solvation energies.[27]

e Principle: DFT calculates the ground-state energy of a system based on its electron density.
e Procedure:

Cluster Model: A small cluster of the sodium ion surrounded by a few solvent molecules
is created.[28]

[e]

o Geometry Optimization: The geometry of the ion-solvent cluster is optimized to find the
lowest energy configuration.

o Energy Calculation: The electronic energy of the optimized cluster, the isolated ion, and
the isolated solvent molecules are calculated.

o Continuum Solvation Model: To account for the bulk solvent, a continuum solvation model
(e.g., PCM, SMD) is often employed in conjunction with the explicit solvent molecules in

the first solvation shell.[11]

o Data Analysis: The solvation energy is calculated as the difference in energy between the
solvated ion cluster and the sum of the energies of the isolated ion and solvent molecules,
with appropriate corrections for the continuum solvent.[28]

Mandatory Visualizations
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The following diagrams, generated using the DOT language, illustrate key concepts and
workflows related to the thermodynamics of sodium ion solvation.

Gas Phase

Na+(g) + C'-(g) AH_hydration Aqueous Solution

Na+(aq) + Cl-(aq)

AH_solution

Click to download full resolution via product page

Caption: Thermodynamic cycle for the dissolution of NaCl.

© 2025 BenchChem. All rights reserved. 8/12 Tech Support


https://www.benchchem.com/product/b039646?utm_src=pdf-body
https://www.benchchem.com/product/b039646?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b039646?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Prepare Calorimeter
(Solvent at stable Ti)
A4
@dd Weighed Solute]

:

(Record Temperature vs. Time)

'
(seemine )
'

Calculate Heat Change (@) | (o 1cylate Moles of Solute
g=m*c*AT

Calculate Enthalpy of Solution

AH_soln = -q / moles

Click to download full resolution via product page

Caption: Experimental workflow for solution calorimetry.
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Caption: Relationship between thermodynamic properties of solvation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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